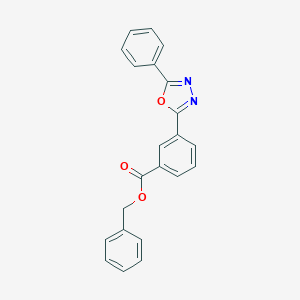
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, bromine, and phenyl groups
Preparation Methods
The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Esterification: The ester group can be introduced through a reaction with appropriate carboxylic acids or their derivatives.
Chemical Reactions Analysis
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to anti-cancer effects. The bromine and phenyl groups contribute to the compound’s ability to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-Oxo-1-phenylpropan-2-yl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
1-Methyl-2-oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate: Similar structure but with additional bromine atoms, leading to different reactivity and applications.
1-Methyl-2-oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate:
These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO3 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H20BrNO3/c1-16-13-20(27)14-21-22(15-23(28-24(16)21)18-9-5-3-6-10-18)26(30)31-17(2)25(29)19-11-7-4-8-12-19/h3-15,17H,1-2H3 |
InChI Key |
PNUDLUCVGRNWMI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC(C)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)OC(C)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4'-dimethylbiphenyl-4-yl)oxy]-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile](/img/structure/B337730.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B337731.png)
![2-[(2-oxo-1,2-diphenylethyl)sulfanyl]-N-phenylacetamide](/img/structure/B337732.png)
![4-[(3,3'-dimethylbiphenyl-4-yl)oxy]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile](/img/structure/B337733.png)
![4-[(3,4'-DIMETHYL-4-BIPHENYLYL)OXY]-5-(4-MORPHOLINYL)PHTHALONITRILE](/img/structure/B337734.png)
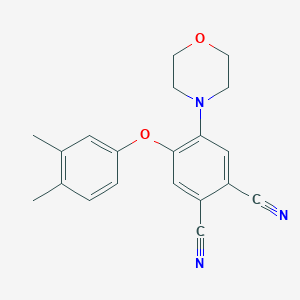
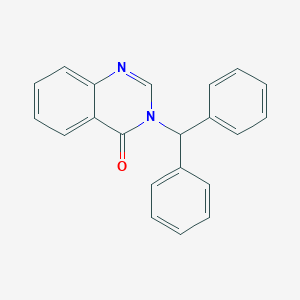
![N-(2-{3-[2-(4-bromophenyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B337739.png)
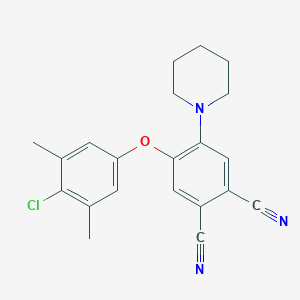
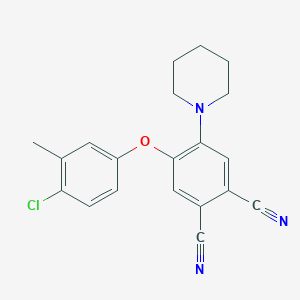
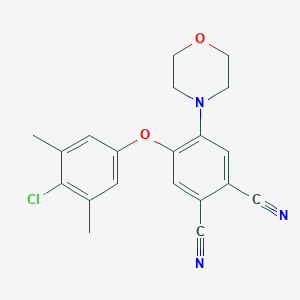
![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile](/img/structure/B337747.png)
